2-Carbomethoxyethyldimethoxymethylsilane
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Overview
Description
2-Carbomethoxyethyldimethoxymethylsilane is an organosilicon compound with the molecular formula C7H16O4Si and a molecular weight of 192.29 g/mol . This compound is characterized by the presence of a silicon atom bonded to two methoxy groups, a methyl group, and a carbomethoxyethyl group. It is primarily used in organic synthesis and material science due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Carbomethoxyethyldimethoxymethylsilane typically involves the reaction of methyl 3-chloropropanoate with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method ensures a consistent supply of the compound while maintaining high purity levels. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 2-Carbomethoxyethyldimethoxymethylsilane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, the methoxy groups are hydrolyzed to form silanols.
Substitution: The methoxy groups can be substituted with other nucleophiles such as halides or amines.
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous acids/bases.
Substitution: Halides, amines, or other nucleophiles in the presence of a catalyst.
Oxidation: Oxidizing agents such as hydrogen peroxide or ozone.
Major Products:
Hydrolysis: Silanols.
Substitution: Silanes with different substituents.
Oxidation: Silanols or siloxanes.
Scientific Research Applications
2-Carbomethoxyethyldimethoxymethylsilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of advanced materials such as silicone resins and coatings.
Mechanism of Action
The mechanism of action of 2-Carbomethoxyethyldimethoxymethylsilane involves the interaction of its silicon atom with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, allowing it to modify the properties of other molecules. This interaction can enhance the stability, solubility, and reactivity of the modified molecules.
Comparison with Similar Compounds
Trimethoxymethylsilane: Similar structure but with three methoxy groups instead of two.
Dimethoxydimethylsilane: Contains two methoxy groups and two methyl groups.
Methoxytrimethylsilane: Contains one methoxy group and three methyl groups.
Uniqueness: 2-Carbomethoxyethyldimethoxymethylsilane is unique due to the presence of the carbomethoxyethyl group, which imparts distinct chemical properties. This group enhances the compound’s reactivity and allows for the formation of more complex structures compared to its simpler counterparts.
Properties
IUPAC Name |
methyl 3-[dimethoxy(methyl)silyl]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O4Si/c1-9-7(8)5-6-12(4,10-2)11-3/h5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTPOHADLMEOEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC[Si](C)(OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O4Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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